molecular formula C15H13N3OS B071506 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 174573-90-1

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B071506
M. Wt: 283.4 g/mol
InChI Key: BZWWZZJEHWWCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. It also contains phenyl groups and a methoxy group, which may influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. Attached to this ring would be a phenyl group, a methoxyphenyl group, and a thiol group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiol group could contribute to a characteristic odor, and the aromatic rings might increase the compound’s stability and rigidity .

Scientific Research Applications

Chemical Reactivity and Applications

Antioxidant and Antiradical Activity : Compounds with an open thiogroup, including 1,2,4-triazole-3-thione derivatives, exhibit significant antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine for their free SH-group structure, indicating a potential for biochemical applications that benefit from antioxidative properties (Kaplaushenko, 2019).

Biological Activities and Drug Development : The triazole class, including 1,2,4-triazoles, has been essential in developing new drugs due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. The versatility in structural variations allows for a broad exploration in pharmaceutical development, highlighting the potential of derivatives for addressing various diseases (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties : New research avenues have been opened by synthesizing 1,2,4-triazole derivatives, demonstrating promising antimicrobial and antifungal activities. Such properties make these compounds valuable in developing new therapeutic agents, especially in combating resistant strains of bacteria and fungi (Ohloblina, 2022).

Diverse Industrial Applications : Beyond biomedical applications, 1,2,4-triazole derivatives have found utility in various industries. They are used in materials science, as antioxidants, additives for fuels and oils, and as corrosion inhibitors. This broad applicability underscores the chemical versatility and industrial relevance of triazole derivatives, demonstrating their importance beyond just pharmaceutical contexts (Parchenko, 2019).

Future Directions

The study of triazole derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in these areas .

properties

IUPAC Name

3-(3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWWZZJEHWWCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358104
Record name 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

174573-90-1
Record name 2,4-Dihydro-5-(3-methoxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174573-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.